Ethyl 4-(aminomethyl)-2-methoxybenzoate
Description
Ethyl 4-(aminomethyl)-2-methoxybenzoate is a benzoate ester derivative characterized by an aminomethyl (-CH2NH2) substituent at the para position and a methoxy (-OCH3) group at the ortho position of the aromatic ring. This compound belongs to a class of structurally diverse benzoic acid derivatives, which are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. For instance, compounds like mthis compound hydrochloride () share the aminomethyl and methoxy motifs but differ in ester groups (methyl vs. ethyl) and counterions, highlighting the role of functional group modifications in altering physicochemical properties.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)9-5-4-8(7-12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
QXOKFBCHCQTGQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the alkylation of a suitable precursor, followed by esterification and further functional group modifications. For instance, starting from 4-hydroxybenzoic acid, the compound can be synthesized through the following steps:
Alkylation: The hydroxyl group of 4-hydroxybenzoic acid is alkylated using an appropriate alkylating agent to introduce the methoxy group.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential as a local anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 4-(aminomethyl)-2-methoxybenzoate exerts its effects is primarily through its interaction with biological targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Ethyl 4-Aminobenzoate ()
- Structure: Lacks the aminomethyl and methoxy groups; features a simple para-amino substituent.
- Synthesis: Prepared via diazotization of 4-aminobenzoic acid followed by neutralization ().
- Applications : Widely used as a UV filter in cosmetics (e.g., ethoxylated derivatives in ).
- Key Differences: Simpler structure results in lower molecular weight (C9H11NO2, MW 165.19) compared to this compound (estimated C11H15NO3, MW 209.24).
Ethoxylated Ethyl-4-Aminobenzoate ()
- Structure: Ethylene oxide adduct of ethyl 4-aminobenzoate (C59H111NO27, MW 1266.6).
- Purity : >99% purity with <1 ppm residual ethylene oxide, emphasizing industrial scalability .
Methoxy-Substituted Benzoates
Methyl 4-Acetamido-2-Hydroxybenzoate ()
- Structure: Contains acetamido (-NHCOCH3) and hydroxyl (-OH) groups instead of aminomethyl and methoxy.
- Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
- Applications : Intermediate for bromo- and chloro-substituted analogs (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate) used in drug discovery .
Ethyl 4-((3-((4-Acetylphenyl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate ()
- Structure : Complex substituent with tetrafluoropropan-2-yl and acetylphenyl groups.
- Synthesis : Prepared via iodonium salt-mediated coupling, yielding a fluorinated analog (71% yield) .
- Key Differences: Fluorination enhances metabolic stability, a feature absent in this compound.
Aminomethyl-Substituted Analogs
Mthis compound Hydrochloride ()
- Structure : Methyl ester variant with a hydrochloride counterion.
- Solubility: Likely polar due to the aminomethyl group and ionic nature.
- Applications: Potential as a building block for peptide conjugates or prodrugs.
Ethyl 4-[({4-[(Cyclohexylamino)Methyl]-2-Methoxyphenoxy}Acetyl)Amino]Benzoate ()
- Structure: Incorporates a cyclohexylamino-methyl-phenoxyacetyl moiety.
- Synthesis : Likely involves reductive amination and esterification steps.
- Applications : Targeted for receptor-binding studies due to its bulky substituents .
Comparative Data Table
Key Research Findings
Synthetic Flexibility: this compound’s analogs demonstrate diverse synthetic routes, including palladium-catalyzed hydrogenation (), iodonium-mediated coupling (), and reductive amination ().
Functional Group Impact: The aminomethyl group enhances nucleophilicity, enabling conjugation reactions (e.g., with BG-NH2 in ), while methoxy groups influence electronic properties and solubility.
Industrial Relevance : Ethoxylated derivatives () highlight scalability and purity control, critical for cosmetic and pharmaceutical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
